Parthenolide

Catalog No.
S538662
CAS No.
20554-84-1
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parthenolide

CAS Number

20554-84-1

Product Name

Parthenolide

IUPAC Name

(4R)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11?,12?,13?,15-/m1/s1

InChI Key

KTEXNACQROZXEV-CDKPOMLUSA-N

SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Solubility

Soluble in DMSO

Synonyms

parthenolide, parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isomer

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Isomeric SMILES

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Description

The exact mass of the compound Parthenolide is 248.1412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Parthenolide is a naturally occurring sesquiterpene lactone found in various plants, most notably the feverfew (Tanacetum parthenium) []. It has attracted significant scientific research due to its potential anti-inflammatory and anti-cancer properties [].

Anti-inflammatory Effects

Parthenolide exhibits anti-inflammatory effects by targeting specific pathways in the body's immune system. Research suggests it may suppress the production of inflammatory molecules like cytokines and chemokines []. This activity is being investigated for its potential application in managing inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease [, ].

Parthenolide is a naturally occurring sesquiterpene lactone primarily extracted from the plant Tanacetum parthenium, commonly known as feverfew. This compound is notable for its complex structure, which includes a unique epoxide group that contributes to its biological activity and chemical reactivity. Parthenolide exhibits a range of pharmacological properties, making it a subject of extensive research in medicinal chemistry and pharmacology. Its molecular formula is C15H18O3C_{15}H_{18}O_3, and it has been identified as a potent bioactive compound with significant therapeutic potential.

Parthenolide's mechanism of action is multifaceted and still under investigation. Here are some key aspects:

  • NF-κB Inhibition: Parthenolide can inhibit the activation of NF-κB, a crucial transcription factor involved in inflammatory responses. This inhibition reduces the production of pro-inflammatory molecules, leading to anti-inflammatory effects [].
  • HDAC Inhibition: Parthenolide can selectively inhibit histone deacetylase 1 (HDAC1), an enzyme that regulates gene expression. This inhibition can lead to cell death (apoptosis) in cancer cells [].
  • Other Mechanisms: Parthenolide may also exert its effects through other mechanisms, including modulating microtubule dynamics and inducing autophagy (cellular recycling process) in cancer cells [].
, particularly involving its epoxide group. One significant reaction is the epoxidation process, where parthenolide reacts with peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxide derivatives. This reaction is characterized by:

  • Regioselectivity: The epoxidation can occur at different sites on the molecule, leading to the formation of regioisomeric products.
  • Exothermic Nature: The reaction is highly exothermic, with energy changes ranging from 42 to 59 kcal/mol, indicating strong reactivity.
  • Kinetic Control: The formation of specific epoxide products is influenced by both kinetic and thermodynamic factors, making the reaction conditions critical for desired outcomes .

Parthenolide exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Effects: It modulates inflammatory responses by inhibiting nuclear factor kappa B (NF-κB) signaling pathways.
  • Anticancer Properties: Parthenolide has shown efficacy in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia and other malignancies. It selectively targets cancer stem cells while sparing normal cells .
  • Antimicrobial Activity: Recent studies have highlighted its antibacterial properties against Gram-positive bacteria and potential antitubercular effects .
  • Epigenetic Modulation: Parthenolide acts as an inhibitor of histone deacetylase 1 (HDAC1), leading to changes in gene expression associated with cell cycle regulation and apoptosis .

The synthesis of parthenolide can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting parthenolide from feverfew plants, where it is found in high concentrations in flowers and fruits.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Total Synthesis: Complex synthetic strategies have been employed to construct parthenolide from simpler organic compounds.
    • Semi-synthesis: Derivatives are synthesized by modifying existing natural parthenolide through reactions such as functional group transformations and coupling reactions .

Parthenolide has several applications in medicine and pharmacology:

  • Therapeutic Agent: Its potential as an anti-cancer and anti-inflammatory agent positions it as a candidate for drug development.
  • Natural Remedy: Traditionally used for treating migraines and arthritis, parthenolide continues to be explored for its efficacy in herbal medicine .
  • Research Tool: Its ability to modulate specific biological pathways makes it valuable in research settings for studying disease mechanisms and therapeutic interventions .

Research into the interactions of parthenolide with biological systems has revealed important insights:

  • Protein Interactions: Parthenolide can covalently bind to cysteine residues in target proteins, which plays a crucial role in its biological activity.
  • Cytokine Modulation: Studies indicate that parthenolide influences cytokine production in immune cells, suggesting its role in immune modulation .
  • Microtubule Dynamics: It interferes with microtubule stability and dynamics, impacting cellular processes such as division and migration .

Several compounds share structural similarities with parthenolide, yet each exhibits unique properties:

Compound NameSource PlantBiological ActivityUnique Features
CostunolideSaussurea costusAnti-inflammatory, anticancerExhibits similar HDAC inhibition
ArtemisininArtemisia annuaAntimalarialContains an endoperoxide structure
LactucinLactuca virosaAntimicrobialExhibits sedative properties
SesaminSesamum indicumAntioxidant, anti-inflammatoryKnown for its lipid-lowering effects

Parthenolide's distinct epoxide structure and specific biological activities set it apart from these similar compounds. Its selective targeting of cancer stem cells and unique mechanism of action further highlight its uniqueness in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2RDB26I5ZB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20554-84-1

Wikipedia

Parthenolide

Dates

Modify: 2023-08-15
1: Arıkan-Ayyıldız Z, Karaman M, Özbal S, Bağrıyanık A, Yilmaz O, Karaman Ö, Uzuner N. Efficacy of parthenolide on lung histopathology in a murine model of asthma. Allergol Immunopathol (Madr). 2017 Jan - Feb;45(1):63-68. doi: 10.1016/j.aller.2016.06.005. PubMed PMID: 27717727.
2: Jeyamohan S, Moorthy RK, Kannan MK, Arockiam AJ. Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in cervical cancer. Biotechnol Lett. 2016 Aug;38(8):1251-60. doi: 10.1007/s10529-016-2102-7. PubMed PMID: 27099069.
3: Hartman ML, Talar B, Sztiller-Sikorska M, Nejc D, Czyz M. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations. Oncotarget. 2016 Feb 23;7(8):9026-40. doi: 10.18632/oncotarget.7030. PubMed PMID: 26824319; PubMed Central PMCID: PMC4891023.
4: Majdi M, Abdollahi MR, Maroufi A. Parthenolide accumulation and expression of genes related to parthenolide biosynthesis affected by exogenous application of methyl jasmonate and salicylic acid in Tanacetum parthenium. Plant Cell Rep. 2015 Nov;34(11):1909-18. doi: 10.1007/s00299-015-1837-2. PubMed PMID: 26183953.
5: Tsai TY, Lou SL, Cheng KS, Wong KL, Wang ML, Su TH, Chan P, Leung YM. Repressed Ca(2+) clearance in parthenolide-treated murine brain bEND.3 endothelial cells. Eur J Pharmacol. 2015 Dec 15;769:280-6. doi: 10.1016/j.ejphar.2015.11.031. PubMed PMID: 26607466.
6: Liu W, Wang X, Sun J, Yang Y, Li W, Song J. Parthenolide suppresses pancreatic cell growth by autophagy-mediated apoptosis. Onco Targets Ther. 2017 Jan 23;10:453-461. doi: 10.2147/OTT.S117250. PubMed PMID: 28176967; PubMed Central PMCID: PMC5271392.
7: Zhao AQ, Zhao JH, Zhang SQ, Pan YY, Huo XL. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Feb 5;119:99-103. doi: 10.1016/j.jpba.2015.11.039. PubMed PMID: 26678176.
8: Taleghani A, Nasseri MA, Iranshahi M. Synthesis of dual-action parthenolide prodrugs as potent anticancer agents. Bioorg Chem. 2017 Feb 1. pii: S0045-2068(16)30350-9. doi: 10.1016/j.bioorg.2017.01.020. [Epub ahead of print] PubMed PMID: 28215600.
9: Yang C, Yang QO, Kong QJ, Yuan W, Ou Yang YP. Parthenolide Induces Reactive Oxygen Species-Mediated Autophagic Cell Death in Human Osteosarcoma Cells. Cell Physiol Biochem. 2016;40(1-2):146-154. PubMed PMID: 27855364.
10: Jang YJ, Back MJ, Fu Z, Lee JH, Won JH, Ha HC, Lee HK, Jang JM, Choi JM, Kim DK. Protective effect of sesquiterpene lactone parthenolide on LPS-induced acute lung injury. Arch Pharm Res. 2016 Dec;39(12):1716-1725. doi: 10.1007/s12272-016-0716-x. PubMed PMID: 27757770.
11: Wang D, Wang H, Fu S, Cheng X, Yang F, Zhang Q, Li Y, Xue Z, Zhang L, Huang W, Yang L, Na D, Da Y, Kong Y, Zhang R. Parthenolide ameliorates Concanavalin A-induced acute hepatitis in mice and modulates the macrophages to an anti-inflammatory state. Int Immunopharmacol. 2016 Sep;38:132-8. doi: 10.1016/j.intimp.2016.05.024. PubMed PMID: 27270078.
12: Mahajan VK, Sharma V, Gupta M, Chauhan PS, Mehta KS, Garg S. Parthenium dermatitis: is parthenolide an effective choice for patch testing? Contact Dermatitis. 2014 Jun;70(6):340-3. doi: 10.1111/cod.12194. PubMed PMID: 24617958.
13: Liu Q, Manzano D, Tanić N, Pesic M, Bankovic J, Pateraki I, Ricard L, Ferrer A, de Vos R, van de Krol S, Bouwmeester H. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway. Metab Eng. 2014 May;23:145-53. doi: 10.1016/j.ymben.2014.03.005. PubMed PMID: 24704560.
14: Lu C, Wang W, Jia Y, Liu X, Tong Z, Li B. Inhibition of AMPK/autophagy potentiates parthenolide-induced apoptosis in human breast cancer cells. J Cell Biochem. 2014 Aug;115(8):1458-66. doi: 10.1002/jcb.24808. PubMed PMID: 24619908.
15: Al-Fatlawi AA, Al-Fatlawi AA, Irshad M, Rahisuddin, Ahmad A. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharm Biol. 2015 Jan;53(1):104-9. doi: 10.3109/13880209.2014.911919. PubMed PMID: 25289524.
16: de Carvalho LS, Fontes LB, Gazolla MC, Dias DD, Juliano MA, Macedo GC, Otávio do Amaral Corrêa J, Da Silva Filho AA. Parthenolide Modulates Immune Response in Cells from C57BL/6 Mice Induced with Experimental Autoimmune Encephalomyelitis. Planta Med. 2016 Dec 20. doi: 10.1055/s-0042-122783. [Epub ahead of print] PubMed PMID: 27997959.
17: Nam YJ, Lee DH, Lee MS, Lee CS. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):921-30. doi: 10.1007/s00210-015-1132-3. PubMed PMID: 25971793.
18: Farzadfar S, Zarinkamar F, Behmanesh M, Hojati M. Magnesium and manganese interactively modulate parthenolide accumulation and the antioxidant defense system in the leaves of Tanacetum parthenium. J Plant Physiol. 2016 Sep 1;202:10-20. doi: 10.1016/j.jplph.2016.06.017. PubMed PMID: 27450490.
19: Materazzi S, Benemei S, Fusi C, Gualdani R, De Siena G, Vastani N, Andersson DA, Trevisan G, Moncelli MR, Wei X, Dussor G, Pollastro F, Patacchini R, Appendino G, Geppetti P, Nassini R. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel. Pain. 2013 Dec;154(12):2750-8. doi: 10.1016/j.pain.2013.08.002. PubMed PMID: 23933184; PubMed Central PMCID: PMC3843982.
20: Carlisi D, D'Anneo A, Martinez R, Emanuele S, Buttitta G, Di Fiore R, Vento R, Tesoriere G, Lauricella M. The oxygen radicals involved in the toxicity induced by parthenolide in MDA-MB-231 cells. Oncol Rep. 2014 Jul;32(1):167-72. doi: 10.3892/or.2014.3212. PubMed PMID: 24859613.

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